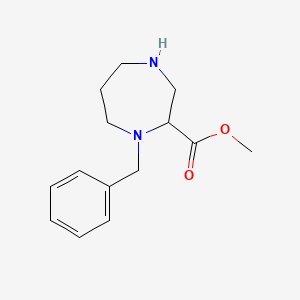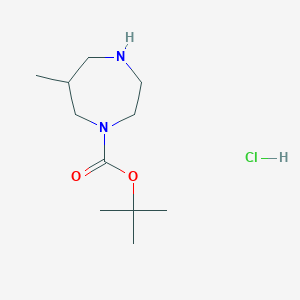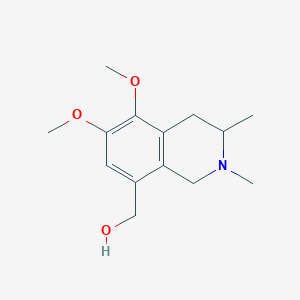
2,3-Dichloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of two chlorine atoms and an isopropyl group attached to a tetrahydro-1,6-naphthyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amines.
Bromination: Introduction of bromine atoms to the aromatic ring.
Cyclization: Formation of the naphthyridine core through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: Conversion of the tetrahydro ring to a more oxidized state.
Reduction: Reduction of the naphthyridine core.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of functionalized naphthyridines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns.
1,8-Naphthyridine: Known for its distinct biological activities and applications.
Phenoxy-aryl urea appended 1,6-naphthyridines: Act as sex hormone regulatory agents.
Uniqueness
2,3-Dichloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C11H14Cl2N2 |
|---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
2,3-dichloro-6-propan-2-yl-7,8-dihydro-5H-1,6-naphthyridine |
InChI |
InChI=1S/C11H14Cl2N2/c1-7(2)15-4-3-10-8(6-15)5-9(12)11(13)14-10/h5,7H,3-4,6H2,1-2H3 |
InChI Key |
KGMMVJIVQZQDPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2=NC(=C(C=C2C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-1-(O-tolyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11864954.png)

![5,6-Dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B11864962.png)




![7-Methoxyspiro[chroman-2,1'-cyclohexan]-4-ol](/img/structure/B11864998.png)






